(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol
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Overview
Description
(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenyl ring. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol typically involves the protection of a phenol group with a TBDMS group, followed by the formation of the propen-1-ol moiety. One common method includes the following steps:
Protection of Phenol: The phenol group is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine to form the TBDMS-protected phenol.
Formation of Propen-1-ol: The protected phenol is then subjected to a reaction with an appropriate aldehyde or ketone under basic conditions to form the propen-1-ol moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the propen-1-ol moiety to saturated alcohols.
Substitution: The TBDMS group can be selectively removed under acidic conditions to yield the free phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Acidic conditions, such as treatment with hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the TBDMS group.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Free phenol.
Scientific Research Applications
(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol involves its reactivity as a protected phenol. The TBDMS group provides stability, allowing selective reactions at other functional groups. Upon deprotection, the free phenol can participate in various biochemical and chemical pathways, targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethanol: Similar structure but with an ethyl group instead of a propen-1-ol moiety.
(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}methanol: Contains a methanol group instead of a propen-1-ol moiety.
Uniqueness
(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol is unique due to its combination of a TBDMS-protected phenol and a propen-1-ol moiety, providing a versatile intermediate for various synthetic applications.
Properties
CAS No. |
387351-57-7 |
---|---|
Molecular Formula |
C15H24O2Si |
Molecular Weight |
264.4 |
Purity |
95 |
Origin of Product |
United States |
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